Carbocysteine-lysine

Overview

Description

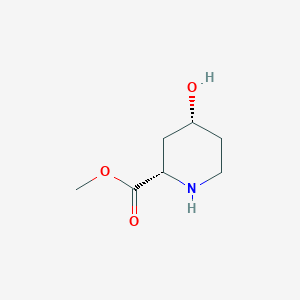

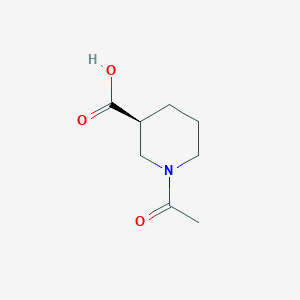

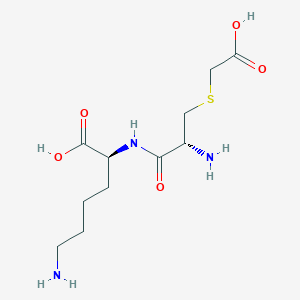

Carbocysteine-lysine is a compound formed by the combination of carbocysteine and lysine. Carbocysteine, also known as S-carboxymethyl-L-cysteine, is a mucolytic agent that reduces the viscosity of mucus, making it easier to expel. Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two compounds results in a product that has enhanced mucolytic properties and additional physiological benefits.

Mechanism of Action

Target of Action

Carbocysteine-lysine primarily targets the mucus in the respiratory tract. The compound is used to alleviate respiratory symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and other conditions characterized by increased mucus viscosity .

Mode of Action

This compound is a mucolytic drug that reduces the viscosity of mucus, allowing it to be expelled more easily . It achieves this by modulating the properties of mucins and ciliary functions . Furthermore, it has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus .

Biochemical Pathways

This compound affects the biochemical pathways related to mucus production and clearance. It interferes with upper airway ciliary motility, leading to more effective mucus clearance . Additionally, it has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .

Pharmacokinetics

This compound is well-absorbed when taken orally . Metabolic pathways for carbocysteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocysteine derivatives . It is excreted in the urine as unchanged drug and metabolites .

Result of Action

The primary result of this compound’s action is the reduction of sputum viscosity, which alleviates symptoms such as cough and dyspnea . It also prevents pulmonary infections by decreasing accumulated mucus in the respiratory tract . This is particularly beneficial in preventing exacerbations of COPD caused by bacteria and viruses .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, it has been suggested that nocturnal administration may achieve higher concentrations of the active compound . .

Biochemical Analysis

Biochemical Properties

Carbocysteine-Lysine interacts with various biomolecules in the body. It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . This compound has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity of mucus, which allows for more effective mucus clearance . This can potentially contain the spread of viral infections towards the lower airway . It also has positive effects in terms of limiting superimposed bacterial infection and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It has been shown to stimulate an increase in CBA and CBF, with a decrease in i[Cl −] and elevation in ipH in airway ciliary cells . The molecular mechanisms that regulate this this compound activity in airway cells are activation of the CO2/HCO3− cotransporter and CF transmembrane conductance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the addition of this compound to background therapy results in a statistically significant reduction of the average number of exacerbations .

Metabolic Pathways

This compound is involved in several metabolic pathways. Metabolic pathways for this compound include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive this compound derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the current search results. Given its role as a mucolytic drug, it can be inferred that it is distributed in the respiratory tract where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is not explicitly detailed in the current search results. Given its role in reducing the viscosity of mucus, it can be inferred that it primarily acts in the extracellular space and on the cell surface, particularly in the respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbocysteine-lysine involves the reaction between L-lysine and carbocysteine in an aqueous solution. The salt-forming reaction occurs, resulting in the formation of this compound. The mixture is then subjected to spray-drying to obtain the final product. This method ensures that the product does not contain residual organic solvents, making it suitable for pharmaceutical applications .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process. The reaction is carried out in large-scale reactors, and the product is purified through spray-drying. This method is efficient and yields a high-purity product with consistent quality .

Chemical Reactions Analysis

Types of Reactions: Carbocysteine-lysine undergoes various chemical reactions, including:

Oxidation: The thiol group in carbocysteine can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The carboxymethyl group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted carbocysteine derivatives.

Scientific Research Applications

Carbocysteine-lysine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its role in modulating mucin production and ciliary function.

Medicine: Used in the treatment of respiratory conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis.

Industry: Employed in the formulation of pharmaceuticals and health supplements.

Comparison with Similar Compounds

Carbocysteine-lysine is unique in its combination of mucolytic and amino acid properties. Similar compounds include:

N-acetylcysteine: Another mucolytic agent with antioxidant properties.

Erdosteine: A mucolytic with additional anti-inflammatory effects.

Ambroxol: A mucolytic and expectorant used in respiratory conditions.

Compared to these compounds, this compound offers a unique combination of mucolytic and amino acid benefits, making it a versatile and effective therapeutic agent .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003022 | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82951-55-1 | |

| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carbocysteine-lysine in respiratory diseases?

A1: this compound primarily acts as a mucoactive drug, altering the structure and properties of mucus in the respiratory tract. It achieves this by promoting the production of sialomucins (less viscous mucus) over fucomucins (more viscous mucus). [] This shift in mucus composition leads to reduced viscosity and improved mucociliary clearance, facilitating easier expectoration. [, ]

Q2: Beyond mucolytic activity, what other beneficial effects does this compound exhibit?

A2: this compound demonstrates significant antioxidant activity, scavenging reactive oxygen species (ROS) such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH). [, , ] This antioxidant property is attributed to the reactivity of its thioether group. [] By reducing oxidative stress, this compound may help protect lung tissue from damage caused by inflammation and exposure to harmful substances like cigarette smoke. [, , , ]

Q3: How does this compound affect glutathione levels in respiratory cells?

A3: this compound has been shown to increase both the intracellular and extracellular levels of glutathione (GSH) in respiratory cells. [, ] This increase in GSH, a crucial antioxidant, further contributes to the drug's protective effects against oxidative stress. [] this compound stimulates GSH efflux from cells, likely via the cystic fibrosis transmembrane conductance regulator (CFTR) channel. [] It also enhances the expression of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme involved in GSH synthesis. []

Q4: What respiratory conditions can benefit from this compound treatment?

A4: Research suggests that this compound can be beneficial in managing various respiratory conditions characterized by mucus hypersecretion and inflammation, including:

- Chronic obstructive pulmonary disease (COPD) [, , , , ]

- Chronic bronchitis []

- Cystic fibrosis []

- Acute exacerbations of COPD [, ]

- Exudative otitis media, especially in children with chronic adenoiditis []

Q5: What clinical evidence supports the efficacy of this compound in COPD?

A5: Several clinical trials, including the PEACE study, have demonstrated the effectiveness of this compound in reducing the frequency of exacerbations in COPD patients. [, ] A significant reduction in exacerbation rates has been observed in patients receiving this compound, regardless of their inhaled corticosteroid use. [, , , ]

Q6: Are there studies examining this compound's impact on cancer-related cachexia and oxidative stress?

A6: Research has explored this compound's potential in managing cancer-related cachexia and oxidative stress. Phase II studies have incorporated this compound into integrated treatment approaches alongside dietary modifications, pharmaconutritional support, and other medications. These studies suggest potential benefits in improving lean body mass, reducing pro-inflammatory cytokines, and enhancing quality of life in advanced cancer patients experiencing these conditions. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxo-3,7-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)